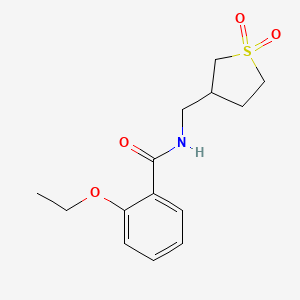

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

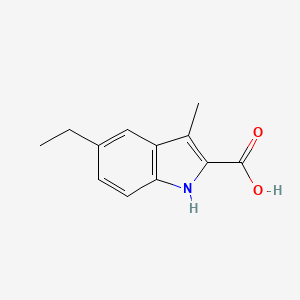

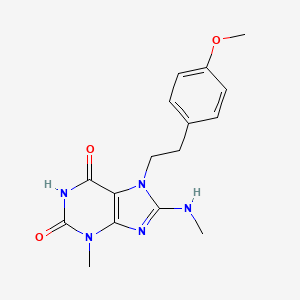

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyimide Synthesis

A study by Butt et al. (2005) focused on synthesizing novel aromatic polyimides using diamines, including those similar in structure to the query compound, for high-performance materials. These polymers exhibited good solubility in organic solvents and high thermal stability, suggesting their potential application in advanced materials science, particularly in areas requiring materials that can withstand high temperatures without degrading (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chemodivergent Annulations

Xu et al. (2018) reported on Rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides. Although the specific compound is not mentioned, this research highlights the versatility of benzamide derivatives in catalytic reactions, potentially offering a pathway to synthesize complex molecules with pharmaceutical relevance (Xu, Zheng, Yang, & Li, 2018).

Novel Sigma-2 Receptor Probe

Research by Xu et al. (2005) introduced a novel sigma-2 receptor probe, indicating the role of benzamide analogues in developing ligands for receptor studies. This work suggests the potential of structurally related compounds in neuroscience, particularly in mapping receptor distributions and functions (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Antimicrobial Screening

Desai et al. (2013) synthesized and tested a series of benzamide derivatives for antimicrobial properties. Their work suggests that compounds with benzamide moieties can have significant antibacterial and antifungal activities, offering a foundation for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Sigma Receptor Scintigraphy

A study by Caveliers et al. (2002) used an iodobenzamide derivative for visualizing primary breast tumors, demonstrating the diagnostic potential of benzamide derivatives in medical imaging. This research points to the potential use of structurally related compounds in developing diagnostic agents for cancer detection (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Mechanism of Action

Target of Action

The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of this compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with G protein-gated inwardly-rectifying potassium channels (GIRK), particularly the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signaling pathways. The nature of these interactions involves the binding of the compound to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GIRK channels by this compound can lead to hyperpolarization of the cell membrane, thereby reducing neuronal excitability . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow . This activation results in hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels, leading to the desired biochemical and cellular effects . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive hyperpolarization of the cell membrane, which can impair normal cellular function. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolic stability is attributed to its resistance to enzymatic degradation, which allows for sustained activation of GIRK channels . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules, such as GIRK channels, and modulate their activity effectively.

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWZCHCDHHTGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)

![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)